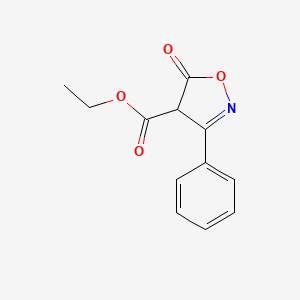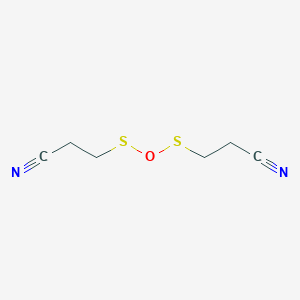
1,1'-Dimethyl-1,1'-bi(cyclohexane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Dimethyl-1,1’-bi(cyclohexane) is an organic compound with the molecular formula C8H16. It is also known as Gem-Dimethylcyclohexane. This compound consists of two cyclohexane rings, each substituted with a methyl group at the 1-position. The structure of 1,1’-Dimethyl-1,1’-bi(cyclohexane) is characterized by its stability and relatively simple molecular framework .
Preparation Methods
The synthesis of 1,1’-Dimethyl-1,1’-bi(cyclohexane) can be achieved through various methods. One common synthetic route involves the alkylation of cyclohexane with methylating agents under specific reaction conditions. Industrial production methods typically involve catalytic hydrogenation of precursors in the presence of suitable catalysts to achieve high yields and purity .
Chemical Reactions Analysis
1,1’-Dimethyl-1,1’-bi(cyclohexane) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce various functional groups into the molecule.
Common reagents used in these reactions include halogens, hydrogen gas, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1’-Dimethyl-1,1’-bi(cyclohexane) finds applications in various scientific research fields:
Chemistry: It is used as a model compound in studies of cyclohexane derivatives and their conformational analysis.
Biology: Its derivatives are explored for potential biological activities and interactions with biomolecules.
Medicine: Research into its pharmacological properties and potential therapeutic applications is ongoing.
Industry: It is utilized as an additive in the formulation of certain industrial products, including lubricants and solvents
Mechanism of Action
The mechanism of action of 1,1’-Dimethyl-1,1’-bi(cyclohexane) involves its interaction with molecular targets through hydrophobic interactions and van der Waals forces. These interactions can influence the compound’s behavior in various chemical and biological systems. The pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
1,1’-Dimethyl-1,1’-bi(cyclohexane) can be compared with other similar compounds, such as:
1,1-Dimethylcyclohexane: A simpler derivative with only one cyclohexane ring.
Cyclohexane: The parent compound without any methyl substitutions.
1,1-Cyclohexanediacetic acid: A compound with additional functional groups that impart different chemical properties.
The uniqueness of 1,1’-Dimethyl-1,1’-bi(cyclohexane) lies in its specific substitution pattern, which influences its chemical reactivity and applications .
Properties
CAS No. |
1202-74-0 |
|---|---|
Molecular Formula |
C14H26 |
Molecular Weight |
194.36 g/mol |
IUPAC Name |
1-methyl-1-(1-methylcyclohexyl)cyclohexane |
InChI |
InChI=1S/C14H26/c1-13(9-5-3-6-10-13)14(2)11-7-4-8-12-14/h3-12H2,1-2H3 |
InChI Key |
HUILBRQVJCTEEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)C2(CCCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14747793.png)


![2-[(2-Chlorocyclohex-2-en-1-yl)oxy]ethanol](/img/structure/B14747802.png)





![[1-[(1-hydroxy-2-oxoazepan-3-yl)amino]-2-methyl-1-oxopentan-3-yl] 2-[[2-(2-hydroxy-6-methylphenyl)-4,5-dihydro-1,3-oxazole-4-carbonyl]amino]-6-[hydroxy-[(E)-octadec-2-enoyl]amino]hexanoate](/img/structure/B14747863.png)
![1-[Bis(aziridin-1-yl)phosphoryl]-3-cyclohexylurea](/img/structure/B14747868.png)
![Benzo[e][1]benzothiopyrano[4,3-b]indole](/img/structure/B14747870.png)
